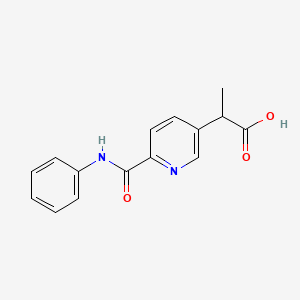
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium, which induces symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain . This compound has been extensively studied for its neurotoxic effects and its use in creating animal models of Parkinson’s disease.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the reaction of phenylacetone with methylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride. The product is then purified through recrystallization or distillation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.
化学反応の分析
Types of Reactions: 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions, including:
Oxidation: It is oxidized by monoamine oxidase B in glial cells to form the neurotoxic 1-methyl-4-phenylpyridinium.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Monoamine oxidase B is the primary enzyme involved in the oxidation process.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: The major product is 1-methyl-4-phenylpyridinium, a potent neurotoxin.
Reduction and Substitution: Various substituted tetrahydropyridine derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is primarily used in scientific research to study Parkinson’s disease. Its applications include:
Neurological Research: It is used to create animal models of Parkinson’s disease by inducing dopaminergic neuron degeneration.
Drug Development: It is used to screen potential neuroprotective agents and treatments for Parkinson’s disease.
Biochemical Studies: It helps in understanding the biochemical pathways involved in neurodegeneration and oxidative stress.
作用機序
The neurotoxic effects of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine are mediated through its conversion to 1-methyl-4-phenylpyridinium by monoamine oxidase B in glial cells . 1-Methyl-4-phenylpyridinium then enters dopaminergic neurons via the dopamine transporter and inhibits mitochondrial complex I, leading to mitochondrial dysfunction, oxidative stress, and ultimately cell death . This process mimics the neurodegenerative effects seen in Parkinson’s disease.
類似化合物との比較
1-Methyl-4-phenylpyridinium: The neurotoxic metabolite of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Phenylacetone: A precursor in the synthesis of this compound.
Methylamine: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to its specific neurotoxic effects and its ability to selectively destroy dopaminergic neurons, making it a valuable tool in Parkinson’s disease research .
特性
CAS番号 |
13299-58-6 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC名 |
3-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C12H15N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-7,10,13H,8-9H2,1H3 |
InChIキー |
MAHYHSZTIJZRRO-UHFFFAOYSA-N |
正規SMILES |
CC1CNCC=C1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)

![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)





![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)

![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
